Epi-dihydrophaseic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

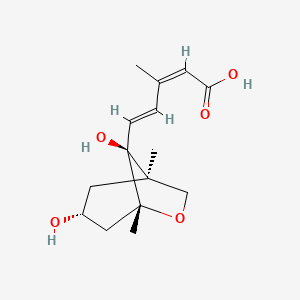

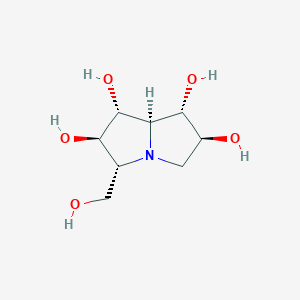

Epi-dihydrophaseic acid is a cyclic ether that is phaseic acid in which the keto group has been reduced to the corresponding alcohol such that the two hydroxy groups are on the same side of the 6-membered ring. It is a cyclic ether, a tertiary alcohol, a secondary alcohol, a 6-hydroxy monocarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid. It derives from a phaseic acid.

Wissenschaftliche Forschungsanwendungen

Sweetness in Wines

Epi-dihydrophaseic acid-3'-O-β-glucopyranoside (epi-DPA-G) contributes notably to the sweet taste of dry wines. A new LC-FTMS method was developed for quantifying epi-DPA-G in wines, revealing its presence in various red wine vintages and contributing to wine quality assessment (Fayad, Cretin, & Marchal, 2019).

Role in Fruit Maturation

In sweet cherries, epi-dihydrophaseic acid, along with other ABA metabolites, was quantified at different stages of fruit development. It appears to play a role in fruit maturation, with its levels changing significantly during this process (Setha, Kondo, Hirai, & Ohigashi, 2005). Similar findings were observed in mangoes, where epi-DPA concentrations coincided with ABA levels, suggesting a role in inducing mango maturation (Kondo, Sungcome, Setha, & Hirai, 2004).

Involvement in Apple Fruit Development

Epi-DPA was quantified in apples during various stages of fruit development. It may be a major metabolite of phaseic acid in apple pulp, indicating its involvement in the ripening process (Setha, Kondo, Hirai, & Ohigashi, 2004).

Isolation from Avocado Seeds

Epi-dihydrophaseic acid β-d-glucoside was isolated from avocado seeds. It represents a potential link in abscisic acid metabolism in plants, showing the diverse natural sources and metabolic pathways of epi-DPA (Ramos, Jerz, Villanueva, López-Dellamary, Waibel, & Winterhalter, 2004).

Biotransformation in Litchi Pericarp

Epi-DPA was produced via biotransformation in litchi pericarp using Aspergillus awamori. It exhibited significant anticancer activity and antioxidant properties (Lin, He, Jiang, Wu, Wang, Wu, Sun, Dandan, Qu, & Yang, 2014).

Discovery in Carthamus tinctorius Florets

Epi-DPA glucosides were discovered in the florets of Carthamus tinctorius, with one compound showing anti-adipogenesis activity, potentially useful in obesity treatment (Baek, Lee, Yi, Yu, Lee, Ko, Pang, & Kim, 2020).

Eigenschaften

Produktname |

Epi-dihydrophaseic acid |

|---|---|

Molekularformel |

C15H22O5 |

Molekulargewicht |

282.33 g/mol |

IUPAC-Name |

(2Z,4E)-5-[(1R,3R,5R,8S)-3,8-dihydroxy-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C15H22O5/c1-10(6-12(17)18)4-5-15(19)13(2)7-11(16)8-14(15,3)20-9-13/h4-6,11,16,19H,7-9H2,1-3H3,(H,17,18)/b5-4+,10-6-/t11-,13-,14-,15+/m1/s1 |

InChI-Schlüssel |

XIVFQYWMMJWUCD-FJBUYRLMSA-N |

Isomerische SMILES |

C/C(=C/C(=O)O)/C=C/[C@@]1([C@@]2(C[C@H](C[C@]1(OC2)C)O)C)O |

Kanonische SMILES |

CC(=CC(=O)O)C=CC1(C2(CC(CC1(OC2)C)O)C)O |

Herkunft des Produkts |

United States |

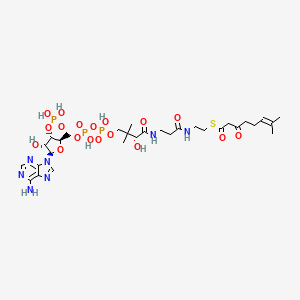

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

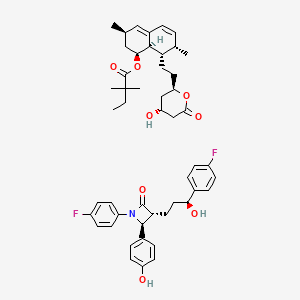

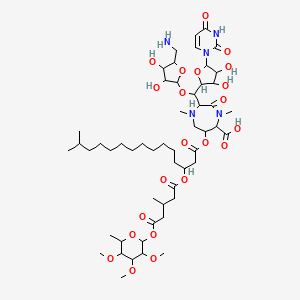

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hydrazinecarbothioamide, 2-[(5-amino-1-isoquinolinyl)methylene]-](/img/structure/B1244716.png)

![methyl 1-(2,4-difluorophenyl)-5-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate](/img/structure/B1244717.png)

![2-(1-methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)-N-(3-phenylpropyl)propanamide](/img/structure/B1244720.png)

![4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1244722.png)

![7-[[3,5-Bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione](/img/structure/B1244733.png)